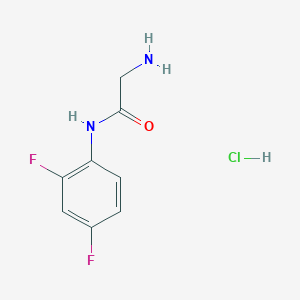

N1-(2,4-Difluorophenyl)glycinamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2,4-Difluorophenyl)glycinamide hydrochloride is a useful research compound. Its molecular formula is C8H9ClF2N2O and its molecular weight is 222.62. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antinociceptive and Antiepileptic Properties Research on compounds structurally related to N1-(2,4-Difluorophenyl)glycinamide hydrochloride, such as N-(2-Indanyl)-glycinamide hydrochloride (CHF3381), has shown promising antinociceptive and antiepileptic activities. CHF3381, a novel low-affinity, noncompetitive N-methyl-d-aspartate (NMDA) receptor antagonist, has demonstrated efficacy in experimental models of inflammatory and neuropathic pain without developing tolerance, suggesting its utility in peripheral painful neuropathies therapy (Villetti et al., 2003). Moreover, its anticonvulsant profile in preclinical evaluations highlights a potential role in addressing various seizure models and suggests a good therapeutic window with minimal neurological side-effects (Gandolfi et al., 2001).

Material Science Applications Glycinamide derivatives have been investigated for their material science applications. A study on the polymerization of glycinamide-conjugated monomers in aqueous solutions highlighted the formation of mechanically strong and highly stable supramolecular polymer hydrogels. These hydrogels demonstrate thermoplastic processability, injectability, and self-reparability, making them of interest for various technological applications (Dai et al., 2015).

Chemical Synthesis and Catalysis The role of glycinamide hydrochloride as a transient directing group in the synthesis of complex organic molecules has been explored. It facilitates the C(sp3)−H arylation of 2-methylbenzaldehydes, enabling the efficient synthesis of practical 2-benzylbenzaldehydes bearing various functional groups. This method showcases the versatility and efficacy of glycinamide hydrochloride in organic synthesis (Wen & Li, 2020).

Interstellar Chemistry The potential of glycinamide as a precursor to the simplest amino acid, glycine, has been investigated in the context of interstellar chemistry. Laboratory studies extended to the millimetre wave region support the search for glycinamide in the interstellar medium, aiming to understand the chemical pathways leading to the formation of life's building blocks in space (Kisiel et al., 2021).

Corrosion Inhibition A study on a glycine derivative, GlyD1, focused on its use as a corrosion inhibitor for mild steel in concentrated H2SO4 solutions. The inhibitor's efficiency was tested using various electrochemical methods, indicating its potential for industrial applications in corrosion control (Amin & Ibrahim, 2011).

Properties

IUPAC Name |

2-amino-N-(2,4-difluorophenyl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2N2O.ClH/c9-5-1-2-7(6(10)3-5)12-8(13)4-11;/h1-3H,4,11H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKBFOHXXTAEYSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NC(=O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClF2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2595372.png)

![5-Phenylmethoxy-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2595373.png)

![8-Oxa-5-azaspiro[3.6]decane](/img/structure/B2595375.png)

![2-(2-{[(benzyloxy)imino]methyl}-1H-pyrrol-1-yl)-4-(dimethylamino)nicotinonitrile](/img/structure/B2595382.png)

![N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2595383.png)

![1-[2-(1H-imidazol-5-yl)ethyl]-3-methylthiourea](/img/structure/B2595384.png)

![(2S)-3-(4-Hydroxyphenyl)-2-[[2-(methylamino)acetyl]amino]propanoic acid;hydrochloride](/img/structure/B2595387.png)